molecular formula C21H17F2NO3 B11087271 N-(2-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide

N-(2-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide

Cat. No.: B11087271
M. Wt: 369.4 g/mol
InChI Key: FANTWAFHXQDUGN-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide is an organic compound characterized by its unique structure, which includes fluorine atoms and methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline, 3-fluorobenzyl alcohol, and 3-methoxybenzoic acid.

    Formation of Intermediate: The first step involves the reaction of 2-fluoroaniline with 3-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form an amide intermediate.

    Methoxylation: The intermediate is then subjected to methoxylation using 3-fluorobenzyl alcohol in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors for the sequential addition of reagents and catalysts.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide exerts its effects involves:

    Molecular Targets: Binding to specific receptors or enzymes, modulating their activity.

    Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide stands out due to its dual fluorine substitution, which can enhance its binding affinity and specificity for certain biological targets, as well as its potential for unique electronic properties in material science applications.

This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C21H17F2NO3

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide

InChI

InChI=1S/C21H17F2NO3/c1-26-20-12-15(21(25)24-18-8-3-2-7-17(18)23)9-10-19(20)27-13-14-5-4-6-16(22)11-14/h2-12H,13H2,1H3,(H,24,25)

InChI Key

FANTWAFHXQDUGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2F)OCC3=CC(=CC=C3)F

Origin of Product

United States

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